molecular formula C13H15NO B14211252 N-(2-Ethenylphenyl)pent-4-enamide CAS No. 632326-64-8

N-(2-Ethenylphenyl)pent-4-enamide

Cat. No.: B14211252
CAS No.: 632326-64-8
M. Wt: 201.26 g/mol
InChI Key: GWQBMYPNYGGWAQ-UHFFFAOYSA-N
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Description

N-(2-Ethenylphenyl)pent-4-enamide is an enamide derivative characterized by a pent-4-enamide backbone and a 2-ethenylphenyl substituent on the nitrogen atom.

Properties

CAS No.

632326-64-8

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

N-(2-ethenylphenyl)pent-4-enamide

InChI

InChI=1S/C13H15NO/c1-3-5-10-13(15)14-12-9-7-6-8-11(12)4-2/h3-4,6-9H,1-2,5,10H2,(H,14,15)

InChI Key

GWQBMYPNYGGWAQ-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)NC1=CC=CC=C1C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethenylphenyl)pent-4-enamide typically involves the reaction of 2-ethenylaniline with pent-4-enoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethenylphenyl)pent-4-enamide can undergo various types of chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-(2-Ethenylphenyl)pent-4-enamide has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Ethenylphenyl)pent-4-enamide involves its interaction with specific molecular targets. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-Ethenylphenyl)pent-4-enamide with structurally related pent-4-enamide derivatives, highlighting substituent variations, synthetic methodologies, yields, and applications:

Compound Name Substituents Synthesis Method Yield Key Applications/Notes Reference
N-[2-(2-Chloromethyl)phenyl]pent-4-enamide (11) 2-(2-chloromethyl)phenyl Column chromatography (hexanes/EtOAc gradient) 74.1 g (quant.) Intermediate in synthetic studies toward isoschizogamine
(R)-N-(1-(4-Chlorophenyl)-2-hydroxyethyl)pent-4-enamide 4-chlorophenyl, hydroxyethyl Amide bond formation (DMF solvent, pent-4-enoic acid + amino alcohol) 148 mg (crude) Precursor for macrocyclic Hedgehog pathway inhibitors
N-(tert-butyl)-2-(4-chlorophenyl)-2-(N-(4-methoxyphenyl)acetamido)pent-4-enamide 4-chlorophenyl, tert-butyl, 4-methoxyphenyl Ugi multicomponent reaction (NaH, allyl bromide, Pd catalysis) 60% Nitrogenous heterocyclic compound with potential biological activity
N-(tert-butyl)-2-(4-chlorophenyl)-2-(N-(4-methoxybenzyl)acetamido)pent-4-enamide 4-chlorophenyl, tert-butyl, 4-methoxybenzyl Ugi reaction (4-chlorobenzaldehyde, 4-methoxybenzylamine, acetic acid, tert-butyl isocyanide) 64% Yellow oil; characterized by IR, NMR, HRMS
2-(Cyclopropylmethyl)-N-(p-tolyl)pent-4-enamide p-tolyl, cyclopropylmethyl Silica gel chromatography (CH2Cl2 extraction) 70% Intermediate in chemoselective dioxygenation studies
(S)-N-((S)-1-(benzylamino)-3-(1H-indol-3-yl)propan-2-yl)-2-((S)-2-(2-chloroacetamido)pent-4-enamido)pent-4-enamide Benzyl, indol-3-yl, chloroacetamido Peptidomimetic synthesis (chloroacetyl chloride coupling) 78% Dual SARS-CoV-2 cathepsin-L and main protease inhibitor

Discussion of Structural and Functional Variations

Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., Cl): Chlorine substituents (e.g., in and ) enhance electrophilicity, facilitating nucleophilic attacks in cyclization reactions. For example, N-[2-(2-chloromethyl)phenyl]pent-4-enamide serves as a precursor for polycyclic core structures in alkaloid synthesis . Hydroxy and Methoxy Groups: Hydroxyethyl () and methoxybenzyl () groups enable hydrogen bonding, influencing solubility and target binding in medicinal chemistry applications .

Pent-4-Enamide Backbone: The α,β-unsaturated amide moiety in pent-4-enamide derivatives is pivotal in cyclization reactions. For instance, N-(2-aminoethyl)pent-4-enamide derivatives undergo carbonylative double cyclization to form polycyclic compounds (), highlighting the backbone’s versatility in organic synthesis .

Biological Activity :

  • Antiviral Applications : The peptidomimetic derivative in demonstrates inhibition of SARS-CoV-2 proteases, underscoring the role of chloroacetamido and indole groups in targeting viral enzymes .
  • Cancer Research : Derivatives like (R)-N-(1-(4-chlorophenyl)-2-hydroxyethyl)pent-4-enamide are intermediates in Hedgehog pathway inhibitors, relevant in oncology .

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